![molecular formula C13H18N4O2S B261674 N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide, also known as DMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMS is a sulfonamide derivative that has been extensively studied for its biological and chemical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various tissues. N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the pH of the affected tissues, which can have a range of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide are complex and depend on the specific tissue or cell type being affected. N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been shown to have antimicrobial effects against a range of bacterial and fungal pathogens. The compound has also been shown to have antitumor effects, with studies suggesting that N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide can induce apoptosis in cancer cells. In addition, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been shown to have anti-inflammatory effects, with studies suggesting that the compound can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide for lab experiments is its high yield and purity. The compound can be easily synthesized and purified, making it an ideal candidate for use in a range of experiments. In addition, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been extensively studied, and its properties are well-characterized, making it a useful tool for researchers. However, one of the limitations of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide is its potential toxicity, which can vary depending on the specific tissue or cell type being affected. Careful consideration must be given to the concentration of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide used in experiments, and appropriate safety measures should be taken.
Direcciones Futuras
There are several areas of future research that could be explored with regards to N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide. One area of interest is the development of new compounds based on N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide that have improved therapeutic properties. Another area of interest is the investigation of the potential use of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide as a diagnostic tool for cancer detection. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide and to identify potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3,5-dimethyl-1H-1,2,4-triazole and ethylenediamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography. The yield of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide is typically high, and the compound can be obtained in a pure form.
Aplicaciones Científicas De Investigación
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has also been studied for its potential use as a diagnostic tool for cancer detection. In addition, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propiedades
Nombre del producto |
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H18N4O2S |
Peso molecular |
294.38 g/mol |
Nombre IUPAC |
N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18N4O2S/c1-10-4-6-13(7-5-10)20(18,19)14-8-9-17-12(3)15-11(2)16-17/h4-7,14H,8-9H2,1-3H3 |
Clave InChI |
DRJNOGJDMKHOLW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=NC(=N2)C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=NC(=N2)C)C |
Solubilidad |
27.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)
![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)
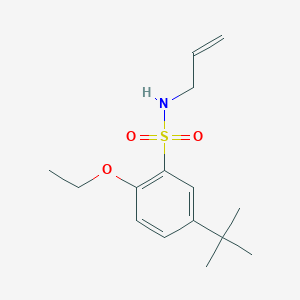
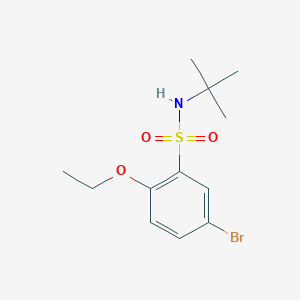
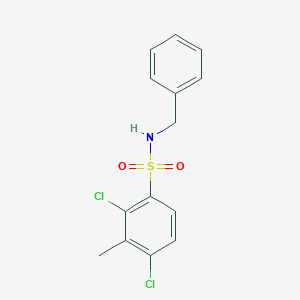
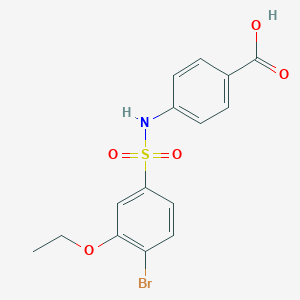
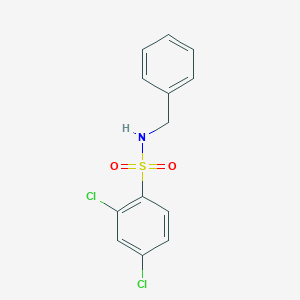
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)